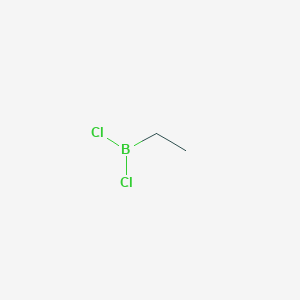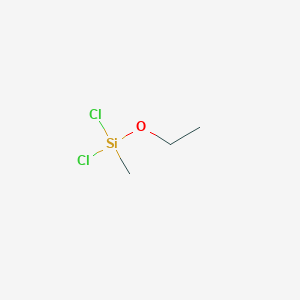
2,7-Dichloro-3-methylquinoline
Overview
Description
2,7-Dichloro-3-methylquinoline is a chemical compound with the molecular formula C10H7Cl2N . It is a powder in physical form . This compound is used for research purposes .
Synthesis Analysis
The synthesis of 2,7-Dichloro-3-methylquinoline and its derivatives has been a subject of interest in recent research . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Doebner–von Miller is one of the well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .
Molecular Structure Analysis
The molecular structure of 2,7-Dichloro-3-methylquinoline is represented by the SMILES string: CC1=C(N=C2C=C(C=CC2=C1)Cl)Cl . The molecular weight of this compound is 212.08 .
Chemical Reactions Analysis
Quinoline derivatives, including 2,7-Dichloro-3-methylquinoline, are known to exhibit important biological activities . They are used extensively in the treatment of various conditions . The reactivity of these compounds in chemical reactions is a subject of ongoing research .
Physical And Chemical Properties Analysis
2,7-Dichloro-3-methylquinoline is a powder in physical form . It has a molecular weight of 212.08 . The compound is used for research purposes .
Scientific Research Applications
Synthesis and Characterization
- Synthesis and Structural Studies : A study detailed the synthesis and characterization of compounds related to 2,7-Dichloro-3-methylquinoline, focusing on their molecular structure and spectroscopic properties, including NMR and X-ray diffraction methods (Małecki et al., 2010).
Biological Activities
- Anticancer Potential : Research on derivatives of quinoline, including those similar to 2,7-Dichloro-3-methylquinoline, demonstrated cytotoxic and apoptotic activities against human oral carcinoma cell lines, suggesting potential for cancer treatment (Somvanshi et al., 2008).
- Antimicrobial Properties : A study synthesized a new family of azanaphthoquinones, closely related to 2,7-Dichloro-3-methylquinoline, showing strong antibacterial efficiency against certain human pathogens, indicating potential as antimicrobial agents (Bayrak, 2018).
Spectroscopic and Structural Analysis
- Spectroscopic Investigation : A detailed structural and spectroscopic evaluation of 2-chloro-3-methylquinoline, a compound structurally similar to 2,7-Dichloro-3-methylquinoline, was conducted using various techniques, including UV-Vis, NMR, and FT-IR/Raman spectroscopy (Kose et al., 2018).
Chemical Reactions and Synthesis
- Formation of Derivatives : Research on 4-methylquinolines, closely related to 2,7-Dichloro-3-methylquinoline, describes their reaction with thionyl chloride to form specific derivatives, indicating the compound's versatility in chemical synthesis (Al-Shaar et al., 1988).
Photophysical and Optical Studies
- Photodegradation Studies : An investigation into the photodegradation of quinolinecarboxylic herbicides, structurally similar to 2,7-Dichloro-3-methylquinoline, highlights their stability under various irradiation conditions, relevant for environmental and photophysical studies (Pinna & Pusino, 2012).
properties
IUPAC Name |
2,7-dichloro-3-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWWVQLUBNPSGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)Cl)N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60576150 | |
| Record name | 2,7-Dichloro-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60576150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dichloro-3-methylquinoline | |
CAS RN |
132118-46-8 | |
| Record name | 2,7-Dichloro-3-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132118-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Dichloro-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60576150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B154862.png)


